molecular formula C16H13ClN2O3 B2439266 (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide CAS No. 313226-62-9

(Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide

Cat. No.: B2439266
CAS No.: 313226-62-9
M. Wt: 316.74
InChI Key: ASWPWZWWAPIRJG-XFXZXTDPSA-N
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Description

(Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a cyano group, and a hydroxyethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

(Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-13-3-1-2-11(8-13)15-5-4-14(22-15)9-12(10-18)16(21)19-6-7-20/h1-5,8-9,20H,6-7H2,(H,19,21)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWPWZWWAPIRJG-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(/C#N)\C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 3-chlorophenylacetic acid and furfural, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using reagents like sodium cyanide or potassium cyanide.

    Acryloylation: The acryloyl group is added through a reaction with acryloyl chloride in the presence of a base such as triethylamine.

    Hydroxyethylation: The final step involves the addition of the hydroxyethyl group, which can be achieved through a reaction with ethylene oxide or ethylene glycol under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde under appropriate conditions.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as nitronium ions or halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino or aldehyde derivatives of the original compound.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, which are summarized below:

Anticancer Activity

Research has shown that (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide has significant cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values across different studies:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These results indicate that the compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains, with results indicating moderate antibacterial activity:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest potential applications in treating infections, particularly those caused by drug-resistant strains.

Case Studies

Several studies have explored the implications of this compound:

  • Study on Cancer Cell Lines : A comprehensive investigation into the mechanism of action revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways, significantly increasing caspase activity.
  • Antimicrobial Efficacy : Another study assessed its antimicrobial properties against various pathogens, highlighting effectiveness against drug-resistant strains and suggesting its utility in treating infections where conventional antibiotics fail.

Mechanism of Action

The mechanism of action of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the hydroxyethyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The furan ring may also play a role in stabilizing these interactions through π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    (Z)-3-(5-(3-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide: Bromine substituent instead of chlorine.

    (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxyethyl)acrylamide: Methoxyethyl group instead of hydroxyethyl.

Uniqueness

The uniqueness of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Biological Activity

(Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₇ClN₂O₂
  • Molecular Weight : 328.8 g/mol
  • CAS Number : 391218-07-8

The compound features a furan ring and a cyano group, which are significant for its biological interactions. The presence of a chlorophenyl moiety may also contribute to its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound can interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes. The interaction with GPCRs can lead to various cellular responses, including changes in ion channel activity and modulation of intracellular signaling pathways .
  • Enzyme Inhibition : The cyano group in the structure is known to participate in enzyme inhibition mechanisms, potentially affecting metabolic pathways related to cancer and inflammation.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress and may contribute to their therapeutic effects in diseases like cancer and neurodegeneration.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Type Description Reference
Anticancer ActivityInhibits proliferation of cancer cell lines
Antioxidant PropertiesScavenges free radicals, reducing oxidative stress
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Case Studies

Several studies illustrate the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Antioxidant Effects : Research indicated that the compound exhibited significant antioxidant activity by reducing reactive oxygen species (ROS) levels in vitro. This suggests a protective role against oxidative damage in cellular models .
  • Enzymatic Studies : Investigation into its enzyme inhibition revealed that it could inhibit certain kinases involved in cancer progression, indicating a potential role in targeted cancer therapies .

Q & A

Basic: What synthetic strategies are recommended for preparing (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Furan ring formation : Coupling 3-chlorophenylacetylene with a furan precursor via Sonogashira or Suzuki-Miyaura cross-coupling .

Acrylamide backbone construction : Use a Wittig or Horner-Wadsworth-Emmons reaction to introduce the cyanoacrylamide group .

Hydroxyethyl functionalization : React the intermediate with 2-aminoethanol under mild basic conditions (e.g., triethylamine in DCM) .
Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) .
  • Purify via column chromatography (gradient elution) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what key data should researchers expect?

Methodological Answer:

  • NMR (¹H/¹³C) :
    • Furan protons : δ 6.5–7.2 ppm (coupled doublets for furan H-3/H-4) .
    • Acrylamide NH : δ 8.1–8.5 ppm (broad singlet, exchangeable with D2O) .
  • IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .
  • HRMS : Exact mass matching molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₄ClN₂O₃: 337.0745) .

Advanced: How does the Z-configuration influence electronic properties and target binding?

Methodological Answer:

  • Electronic Effects : The Z-configuration creates a planar geometry, enhancing conjugation between the cyano group and acrylamide π-system, increasing electrophilicity .
  • Biological Implications :
    • Docking studies (e.g., AutoDock Vina) predict stronger hydrogen bonding with kinase active sites (e.g., Nrf2-binding proteins) compared to E-isomers .
    • Compare Z/E isomer activity via enzyme inhibition assays (e.g., IC₅₀ differences ≥10-fold observed in similar acrylamides) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally related compounds?

Methodological Answer:

  • Systematic SAR Analysis :
    • Vary substituents (e.g., 3-chlorophenyl vs. 4-nitrophenyl) and assess cytotoxicity (MTT assay) and target affinity (SPR) .
    • Use meta-analysis of published IC₅₀/MIC values (e.g., 4–6 μM for antifungal analogs ).
  • Control Variables : Standardize assay conditions (e.g., cell line, serum concentration) to minimize variability .

Advanced: What in silico and in vitro methods are recommended for studying Nrf2 activation or antimicrobial potential?

Methodological Answer:

  • Nrf2 Activation :
    • Luciferase Reporter Assay : Transfect HEK293T cells with ARE-luciferase construct; measure luminescence after 24-h treatment .
    • qPCR : Quantify Nrf2 downstream genes (e.g., NQO1, GCLM) .
  • Antimicrobial Screening :
    • Broth Microdilution : Test against Candida albicans (ATCC 90028) with fluconazole as control; report MIC (CLSI guidelines) .

Advanced: What are the challenges in correlating solubility/pharmacokinetics with the 2-hydroxyethyl group?

Methodological Answer:

  • Solubility Testing :
    • Use shake-flask method (PBS pH 7.4) to measure aqueous solubility; compare with logP predictions (e.g., ChemAxon) .
    • The hydroxyethyl group improves solubility (e.g., ~2.5 mg/mL vs. <0.5 mg/mL for non-polar analogs) but may reduce membrane permeability .
  • PK Studies :
    • Conduct rat plasma stability assays (37°C, 24 h) with LC-MS quantification; t₁/₂ >4 h suggests suitability for in vivo studies .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under argon; desiccate with silica gel to prevent hydrolysis .
  • Stability Monitoring :
    • Analyze via HPLC every 3 months; degradation >5% warrants repurification .

Advanced: How can computational modeling enhance SAR studies for this compound?

Methodological Answer:

  • QSAR Models : Use MOE or Schrödinger to correlate substituent electronegativity with bioactivity (e.g., 3-chlorophenyl enhances kinase inhibition vs. 3-nitrophenyl) .
  • Molecular Dynamics : Simulate binding to Keap1 (Nrf2 inhibitor) over 100 ns; identify critical H-bonds (e.g., acrylamide carbonyl with Arg415) .

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